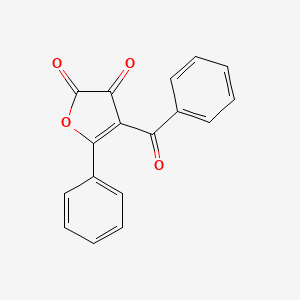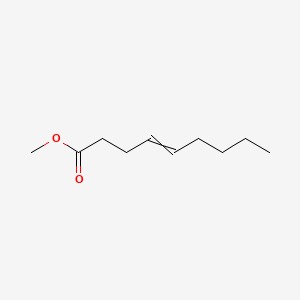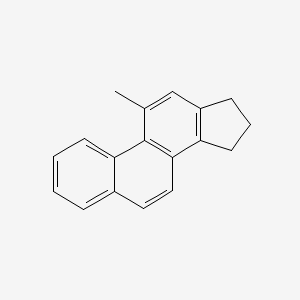![molecular formula C20H18N4O4 B14700061 3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 15310-71-1](/img/structure/B14700061.png)
3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C₂₀H₁₈N₄O₄ This compound is characterized by its unique structure, which includes both diazenyl and hydrazinylidene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of diazenyl and hydrazinylidene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrazines or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving diazenyl and hydrazinylidene groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties, such as dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s diazenyl and hydrazinylidene groups can participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction. These interactions can lead to changes in cellular function and may underlie the compound’s biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: This compound shares some structural similarities but lacks the diazenyl and hydrazinylidene groups.
4’-Hydroxy-3’-methoxyacetophenone: Another structurally related compound, known for its use as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.
Uniqueness
3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of diazenyl and hydrazinylidene groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
15310-71-1 |
|---|---|
Fórmula molecular |
C20H18N4O4 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
4,6-bis[(4-methoxyphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H18N4O4/c1-27-15-7-3-13(4-8-15)21-23-17-11-18(20(26)12-19(17)25)24-22-14-5-9-16(28-2)10-6-14/h3-12,25-26H,1-2H3 |
Clave InChI |
KLQNWKZEDGYTHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


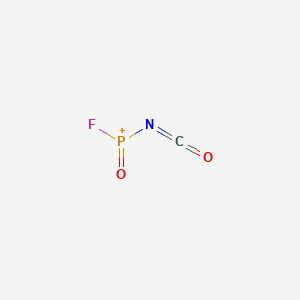

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

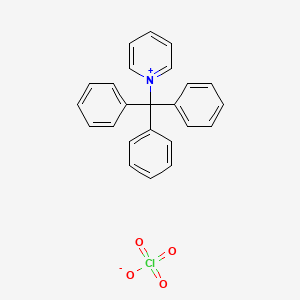
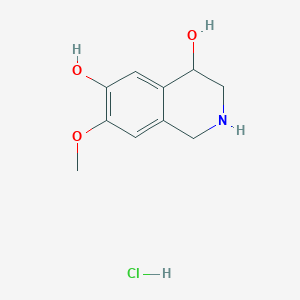
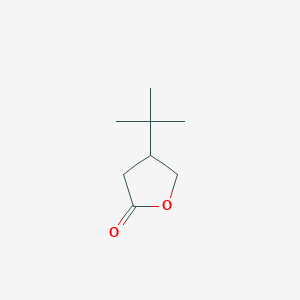
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

